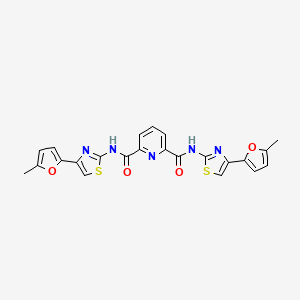

N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide

Description

N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative featuring thiazole rings substituted with 5-methylfuran groups at the 4-position. This compound belongs to a broader class of dicarboxamides known for their structural versatility, enabling applications in chemosensing, coordination chemistry, and materials science. Its design incorporates heterocyclic moieties (thiazole and furan) that enhance π-conjugation and metal-binding affinity, making it a candidate for selective ion detection and supramolecular assembly .

Properties

IUPAC Name |

2-N,6-N-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O4S2/c1-12-6-8-18(31-12)16-10-33-22(25-16)27-20(29)14-4-3-5-15(24-14)21(30)28-23-26-17(11-34-23)19-9-7-13(2)32-19/h3-11H,1-2H3,(H,25,27,29)(H,26,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUMNOZACRWVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with thiazole derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:

Chemistry: It is used in the study of organic electronics, catalysis, and materials science due to its unique structural properties.

Biology: The compound is investigated for its potential biological activities, including its role in drug development for treating cancer and inflammatory diseases.

Medicine: Research has shown its potential in developing new therapeutic agents for various medical conditions.

Industry: The compound is explored for its applications in environmental and industrial research, such as in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Thiazole Derivatives

Key Compounds:

- N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide : Lacks the 5-methylfuran substituent but retains thiazole rings. Functions as a fluorescent sensor for Cu²⁺ and Ni²⁺ with detection limits of ~10⁻⁸ M .

- N2,N6-bis(4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide : Substitutes phenyl groups at the thiazole 4-position. Demonstrates selectivity for Mg²⁺ and Ni²⁺ (detection limits: 2.15 × 10⁻⁸ M and 4.80 × 10⁻⁸ M, respectively) .

Comparison:

Key Compounds:

- N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide : Synthesized via ball-milling in 20 minutes using a choline chloride:urea deep eutectic solvent (DES), achieving high purity without toxic byproducts .

- Conventional analogs: Typically require reflux conditions (4–6 hours) in ethanol, followed by extensive purification .

Comparison:

The target compound’s synthesis method (if similar to ) would benefit from reduced energy consumption and shorter reaction times. DES catalysts improve sustainability, contrasting with traditional solvents like ethanol .

Key Compounds:

- Schiff base derivatives (e.g., N2,N6-bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2,6-dicarboxamide): Forms intramolecular hydrogen bonds (O–H⋯N, N–H⋯O) and coordinates with metals via nitrogen and oxygen atoms. Bond lengths (e.g., N=C: 1.41 Å) indicate strong conjugation .

- Polyurethane elastomers incorporating N2,N6-bis(2-hydroxyethyl)pyridine-2,6-dicarboxamide (PDA) : Utilizes hydrogen bonding for mechanical strength, demonstrating material science applications .

Comparison:

The 5-methylfuran-thiazole groups in the target compound may introduce additional coordination sites or modulate hydrogen-bonding networks, influencing stability in metal complexes or polymer matrices.

Key Compounds:

- BTP ligands (e.g., N2,N6-bis(4-(tert-butyl)phenyl)pyridine-2,6-dicarboxamide) : Separates lanthanides and actinides via selective coordination .

Comparison:

The furan-thiazole units might alter binding kinetics compared to quinoline or tert-butyl substituents.

Biological Activity

N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound features a pyridine core substituted with thiazole and furan groups, leading to its unique properties. The synthesis typically involves the reaction of pyridine-2,6-dicarboxylic acid with thiazole derivatives under specific conditions, often using dimethylformamide (DMF) as a solvent and triethylamine as a catalyst at elevated temperatures.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL . The mechanism of action often involves interference with essential microbial processes such as DNA synthesis and cell wall biosynthesis.

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. Its structural components allow it to bind to specific enzymes and receptors involved in cancer cell proliferation. Studies suggest that the compound may inhibit cancer cell growth by modulating pathways related to apoptosis and cell cycle regulation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell growth.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways that regulate cellular functions.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazole derivatives against resistant strains of S. aureus. The results indicated that certain derivatives exhibited strong bactericidal activity, particularly against methicillin-resistant strains (MRSA), suggesting potential therapeutic applications in treating resistant infections .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds, revealing that certain derivatives could significantly reduce tumor cell viability in vitro. The study utilized various cancer cell lines and demonstrated that these compounds could induce apoptosis through caspase activation pathways.

Data Summary

| Activity Type | Target | MIC (μg/mL) | Effectiveness |

|---|---|---|---|

| Antimicrobial | S. aureus | 2 - 64 | High |

| Anticancer | Various cancer cell lines | Varies | Significant |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction kinetics and side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol facilitates precipitation .

- Stoichiometry : Use a 10–20% excess of amine derivatives (e.g., 4-(5-methylfuran-2-yl)thiazol-2-amine) to drive condensation to completion .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization yields >90% purity .

Q. How is the molecular structure of this compound validated post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., amide NH at δ 10.3–10.5 ppm, furan protons at δ 6.2–7.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 704.817 for a related derivative) .

- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 273 K. Refinement with SHELXL yields R₁ < 0.05 for high-resolution structures .

- Hydrogen Bonding : Intramolecular O–H⋯N and N–H⋯O interactions stabilize planar conformations (dihedral angles < 10°) .

- Software : Olex2 integrates SHELX for structure solution and refinement .

- Example: A Schiff base derivative (C₃₃H₂₃Br₂N₅O₄) crystallizes in the triclinic system (P1̄) with Z = 2 and V = 1518.5 ų .

Q. How does this compound interact with metal ions, and what analytical methods detect these interactions?

- Methodological Answer :

- Coordination Chemistry : The pyridine-thiazole-furan scaffold chelates transition metals (e.g., Cu²⁺, Ni²⁺) via N/O donors. UV-Vis titration (λ = 350–500 nm) quantifies binding constants (K ~ 10⁴–10⁵ M⁻¹) .

- Fluorescence Sensing :

- Selectivity : The compound detects Mg²⁺ (LOD = 2.15 × 10⁻⁸ M) and Ni²⁺ (LOD = 4.80 × 10⁻⁸ M) via emission quenching at λₑₘ = 450 nm .

- Mechanism : Photoinduced electron transfer (PET) between the amide group and metal ions modulates fluorescence .

Q. What strategies address contradictions in biological activity data for pyridine-2,6-dicarboxamide derivatives?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀ values from MTT assays (e.g., 10–50 µM for anticancer activity) to differentiate true activity from cytotoxicity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to G-quadruplex DNA (ΔG < −8 kcal/mol), rationalizing selective anticancer effects .

- Control Experiments : Compare with non-furan/thiazole analogs to isolate the role of substituents in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.